2-Benzothiazolamine, 6-(phenylmethoxy)-

Catalog No.
S2953781
CAS No.
50851-01-9
M.F
C14H12N2OS
M. Wt
256.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzothiazolamine, 6-(phenylmethoxy)-

CAS Number

50851-01-9

Product Name

2-Benzothiazolamine, 6-(phenylmethoxy)-

IUPAC Name

6-phenylmethoxy-1,3-benzothiazol-2-amine

Molecular Formula

C14H12N2OS

Molecular Weight

256.32

InChI

InChI=1S/C14H12N2OS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16)

InChI Key

DBWISUPGDHAXIT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)N

solubility

not available

2-Benzothiazolamine, 6-(phenylmethoxy)- is a chemical compound characterized by its unique structure, which includes a benzothiazole moiety and a phenylmethoxy group. Its molecular formula is C13H12N2OSC_{13}H_{12}N_2OS with a molecular weight of approximately 226.31 g/mol. The compound features a benzothiazole ring, a sulfur atom, and an amine group, contributing to its chemical reactivity and potential biological activity. The compound is often utilized in various applications, particularly in the dye industry and as an intermediate in organic synthesis.

Due to the presence of functional groups such as the amine and ether functionalities. Common reactions include:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation: The amine can be acylated to form amides, which may enhance the compound's biological activity.
  • Oxidation: The benzothiazole moiety can be oxidized under specific conditions to yield sulfoxides or sulfones.

These reactions make the compound versatile for further functionalization in synthetic chemistry.

Research indicates that compounds related to benzothiazoles exhibit notable biological activities, including:

  • Antimicrobial Properties: Some derivatives demonstrate efficacy against bacteria and fungi.
  • Anticancer Activity: Certain benzothiazole derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Enzyme Inhibition: Compounds similar to 2-Benzothiazolamine, 6-(phenylmethoxy)- may act as inhibitors for various enzymes, contributing to their therapeutic potential.

The specific biological activity of 2-Benzothiazolamine, 6-(phenylmethoxy)- requires further investigation to fully elucidate its pharmacological profile.

The synthesis of 2-Benzothiazolamine, 6-(phenylmethoxy)- can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via condensation of appropriate benzothiazole derivatives with phenylmethanol or its derivatives under acidic or basic conditions.
  • Substitution Reactions: Starting from a suitable benzothiazole precursor, nucleophilic substitution with phenylmethoxy groups can be performed.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and various coupling reactions to achieve the desired structure.

These methods highlight the flexibility in synthetic approaches available for producing this compound.

2-Benzothiazolamine, 6-(phenylmethoxy)- finds applications across various fields:

  • Dye Industry: It serves as an intermediate for synthesizing dyes and colorants used in textiles and cosmetics.
  • Pharmaceuticals: Potential applications in drug development due to its biological activities.
  • Agricultural Chemicals: Possible use in developing agrochemicals owing to its antimicrobial properties.

These applications underscore the compound's utility in both industrial and research settings.

Interaction studies involving 2-Benzothiazolamine, 6-(phenylmethoxy)- are crucial for understanding its behavior in biological systems. Such studies might include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other drugs when used concurrently.
  • Toxicological Studies: Assessing any potential toxicity or side effects associated with its use in various applications.

These studies are essential for determining the safety and efficacy of the compound in practical applications.

Several compounds share structural similarities with 2-Benzothiazolamine, 6-(phenylmethoxy)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-6-methoxybenzothiazoleC8H8N2OSC_8H_8N_2OSLacks phenylmethoxy group; used as a dye intermediate
6-Benzyloxy-benzothiazol-2-ylamineC14H12N2OSC_{14}H_{12}N_2OSContains benzyloxy instead of phenylmethoxy
N-Phenyl-2-benzothiazolamineC13H10N2SC_{13}H_{10}N_2SDifferent substitution pattern; potential pharmaceutical uses

The uniqueness of 2-Benzothiazolamine, 6-(phenylmethoxy)- lies in its specific combination of functional groups that may impart distinct chemical reactivity and biological activity compared to these similar compounds.

The Mitsunobu reaction has emerged as a powerful tool for constructing carbon–heteroatom bonds in benzothiazole derivatives. While direct applications to 6-(phenylmethoxy)-2-benzothiazolamine are not explicitly detailed in recent literature, analogous syntheses of furanosyl benzimidazole C-nucleosides provide transferable insights. For instance, Yan et al. demonstrated that Mitsunobu conditions using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) enable regioselective intramolecular cyclization of tetritol/pentitolyl benzimidazoles [2]. Adapting this approach, researchers could theoretically couple o-aminothiophenol derivatives with appropriately protected glycosyl donors or benzyl ether precursors to install the 6-(phenylmethoxy) group.

Critical to this strategy is the stereochemical outcome, as Mitsunobu reactions typically invert configuration at the alcohol-bearing carbon. For 6-(phenylmethoxy) substitution, this implies that the benzyl ether precursor must be strategically positioned to ensure proper regiochemistry during cyclization. While yields for analogous benzimidazole systems reach 62–80% [2], scalability remains challenging due to the stoichiometric phosphine and azodicarboxylate requirements. Recent efforts to develop catalytic Mitsunobu variants could address these limitations, though applications to benzothiazole systems remain unexplored.

Three-Component One-Pot Reactions

Modern one-pot methodologies significantly streamline the synthesis of 2-benzothiazolamine derivatives. A breakthrough involves the three-component coupling of aromatic amines, aliphatic amines, and elemental sulfur under catalyst-free conditions [1]. For 6-(phenylmethoxy)-2-benzothiazolamine, this approach could utilize o-anisidine derivatives as the aromatic amine component and benzylamine as the aliphatic partner. The reaction proceeds via sequential imine formation, sulfur insertion, and oxidative aromatization, with dimethyl sulfoxide (DMSO) serving dual roles as solvent and oxidant [1] [4].

Key mechanistic studies reveal that sulfur participates in electrophilic attacks on imine intermediates, facilitating C–S bond formation [1]. Substituent effects are critical: electron-donating groups like the phenylmethoxy moiety enhance reactivity at the 6-position, with reported yields reaching 80% in scale-up experiments [1]. Temperature optimization (typically 140°C) and nitrogen atmosphere maintenance prove essential for suppressing side reactions. This method’s advantages include avoiding transition metal catalysts and halogenated precursors, though reaction times remain lengthy (22 hours) [1].

Catalyst and Additive-Free Synthetic Approaches

Environmentally benign syntheses have gained prominence, particularly methods eliminating catalysts and additives. A notable protocol employs o-iodoanilines, potassium sulfide (K₂S), and DMSO under mild conditions to assemble benzothiazolethiones [4]. While targeting thione derivatives, this approach provides a foundation for 2-aminobenzothiazole synthesis through subsequent amination. The phenylmethoxy group could be introduced via pre-functionalized o-iodoaniline precursors bearing protected hydroxyl moieties.

DMSO’s dual role as carbon source and mild oxidant in these reactions minimizes waste generation [1] [4]. Kinetic studies show that K₂S acts as both sulfur donor and base, facilitating dehydrohalogenation during cyclization [4]. Yields for analogous systems reach 70–90%, with excellent functional group tolerance for halogens and heterocycles [4]. Scale-up experiments demonstrate consistent efficiency, though purification challenges arise from polysulfide byproducts.

Green Chemistry Applications in Synthesis

Green synthetic principles have revolutionized benzothiazole chemistry, particularly for 6-substituted derivatives. Solvent selection plays a pivotal role: polyethylene glycol (PEG-400) enables microwave-assisted condensations of 2-aminothiophenols with aldehydes at reduced temperatures [3] [5]. For 6-(phenylmethoxy) installation, benzaldehyde derivatives bearing methoxy-protected hydroxyl groups could be employed, followed by deprotection and etherification.

Atom economy improvements are evident in three-component reactions, where all reactants contribute to the product skeleton [1]. Waste reduction strategies include using elemental sulfur instead of thiourea derivatives and DMSO recycling through distillation [1] [4]. Energy efficiency gains stem from microwave irradiation, cutting reaction times from hours to minutes while maintaining 85–95% yields [3]. Lifecycle assessments of these methods show 40–60% reductions in environmental impact compared to traditional routes [3].

Comparative Analysis of Synthetic Efficiency and Yield

MethodYield RangeReaction TimeTemperatureKey AdvantagesLimitations
Mitsunobu Reaction60–80% [2]12–24 h0–25°CHigh regioselectivityStoichiometric reagents
Three-Component [1]70–97%18–22 h140°CNo metal catalystsHigh energy input
Catalyst-Free [4]65–90%6–8 h80–100°CMild conditionsPolysulfide byproducts
Microwave-Assisted [3]85–95%8–35 min100–120°CRapid synthesisSpecialized equipment required

The three-component method offers the highest yields (up to 97%) but requires prolonged heating [1]. Catalyst-free approaches balance efficiency and sustainability, though purification complexities persist [4]. Microwave-assisted routes excel in speed but lack scalability for industrial applications [3]. Future directions should hybridize these approaches—for instance, combining microwave activation with solvent-free three-component reactions to optimize both yield and environmental performance.

Core Structural Framework Analysis

The structure-activity relationships of benzothiazole derivatives demonstrate that substitution patterns critically determine biological activity profiles [1] [2]. Literature analysis reveals that modifications at the C-2 carbon atom and C-6 position are primary determinants of diverse biological activities [2]. The 2-benzothiazolamine, 6-(phenylmethoxy)- structure incorporates key pharmacophoric elements that contribute to its biological activity potential.

Position 2 substitution serves as the primary determinant of biological activity, with the amino group providing crucial hydrogen bonding capabilities and electronic properties that influence target protein interactions [1] [3]. The presence of the amino functionality at position 2 has been demonstrated to be essential for antibacterial activity, with loss of this group resulting in significantly diminished antimicrobial properties [4] [5].

Electronic and Steric Considerations

The phenylmethoxy substituent at position 6 introduces both electronic and steric effects that modulate biological activity [6] [7]. Electronic effects of position-6 substitution significantly influence the overall activity profile, with electron-donating groups like phenylmethoxy generally enhancing selectivity and binding affinity [8]. The methylene linker in the phenylmethoxy group provides conformational flexibility, allowing optimal positioning for hydrophobic interactions with target proteins [6] .

Lipophilicity modifications through position-6 substitution have demonstrated substantial impact on biological activity. Halogen substitutions at position 6 follow the activity order: chloro > bromo > fluoro, primarily due to increasing lipophilicity and halogen bonding effects [7] [10]. The phenylmethoxy group significantly increases lipophilicity compared to smaller substituents, potentially improving membrane permeability and protein binding interactions .

Quantitative Structure-Activity Relationships

Activity ranges for benzothiazole derivatives vary significantly based on substitution patterns, with nanomolar to micromolar potencies commonly observed across different biological targets [12] [13]. Position-6 substituted derivatives have shown particularly promising activity profiles, with some compounds achieving submicromolar potencies [6] [8]. The 6-phenylmethoxy substitution pattern has been associated with enhanced receptor binding affinity, typically showing 2-10 fold improvements in binding compared to unsubstituted analogs.

Bioisosteric Replacement Strategies

Heterocycle Core Modifications

Bioisosteric replacement of the benzothiazole core represents a fundamental strategy for optimizing pharmacological properties while maintaining biological activity [14] [15]. Replacement of benzothiazole with benzoxazole has demonstrated maintained or enhanced anticancer activity with improved safety profiles [15]. This sulfur-to-oxygen substitution reduces potential metabolic liabilities while preserving essential electronic properties.

The thiazole ring system can be effectively replaced with imidazole or oxazole heterocycles, offering different heteroatom effects and hydrogen bonding patterns [14] [16]. These modifications often result in altered selectivity profiles and can provide access to different biological mechanisms of action [17].

Amino Group Bioisosterism

The 2-amino group serves as a critical pharmacophoric element that can be modified through various bioisosteric approaches [18] [19]. Replacement with hydroxyl or thiol groups alters hydrogen bonding patterns and pKa values, potentially improving selectivity for specific biological targets [20]. Carboxamide bioisosteres of the amino group offer enhanced metabolic stability and modified binding interactions.

Phenylmethoxy Modifications

The phenylmethoxy moiety presents multiple opportunities for bioisosteric replacement [21]. Extension to phenylethoxy provides increased conformational flexibility and potential for additional binding interactions . Replacement of the phenyl ring with heterocyclic systems such as pyridine or pyrimidine introduces hydrogen bonding capabilities and altered electronic properties [22] [23].

Methoxy group bioisosterism through fluorine substitution represents a classical medicinal chemistry approach that maintains similar molecular volume while introducing unique electronic effects [21]. Ethoxy replacement offers increased lipophilicity and potential for improved pharmacokinetic properties.

Phenylmethoxy Moiety: Impact on Biological Activity

Pharmacokinetic Enhancement

The phenylmethoxy substituent significantly impacts multiple pharmacokinetic parameters essential for drug development [6] . Lipophilicity increases by approximately 1-2 LogP units compared to smaller substituents, enhancing membrane permeability and improving oral bioavailability by 20-50% . This lipophilicity enhancement contributes to improved central nervous system penetration when required for neurological applications.

Metabolic stability improvements of 50-200% have been observed with phenylmethoxy substitution, attributed to steric hindrance effects that protect the molecule from enzymatic degradation . Plasma protein binding typically increases to 80-95%, which can contribute to extended elimination half-lives and improved dosing intervals [6].

Receptor Binding Optimization

The phenylmethoxy group enhances receptor binding through multiple mechanisms, including hydrophobic interactions with protein binding pockets and optimal spatial positioning for complementary molecular recognition [6] [22]. Binding affinity improvements of 2-10 fold are commonly observed compared to smaller substituents, with some examples showing even greater enhancements [13] [6].

Selectivity improvements of 10-100 fold have been documented for phenylmethoxy-substituted benzothiazole derivatives, attributed to specific binding pocket interactions that favor the target protein over off-target sites [6] . This selectivity enhancement is particularly valuable for reducing side effects and improving therapeutic indices.

Antioxidant and Neuroprotective Properties

Phenylmethoxy-substituted benzothiazole derivatives have demonstrated significant antioxidant activities, with some compounds showing ORAC values exceeding 2.0 Trolox equivalents [6]. The phenolic character introduced by the phenylmethoxy group contributes to radical scavenging capabilities and metal chelation properties [6] [8].

Neuroprotective effects have been particularly pronounced for compounds containing phenylmethoxy substitution, with applications in Parkinson disease and Alzheimer disease research [6] [13]. These effects are attributed to combined antioxidant activity, metal chelation, and specific enzyme inhibition properties.

Position-6 Substitution Patterns and Their Influence

Electronic Effects and Activity Modulation

Position-6 substitution patterns demonstrate profound influence on biological activity through electronic effects that modulate the electron density of the benzothiazole system [2] [8]. Electron-withdrawing groups such as halogens, nitro, and cyano substituents generally increase electrophilicity and can enhance binding to nucleophilic sites on target proteins [7] [10].

Electron-donating groups including methoxy, amino, and phenylmethoxy substituents increase electron density on the heterocyclic system, often resulting in enhanced selectivity and improved binding affinity for specific biological targets [8] [6]. The phenylmethoxy group represents an optimal balance of electron-donating character and steric bulk for many applications.

Halogen Substitution Effects

Halogen substituents at position 6 demonstrate distinct activity profiles based on their size and electronic properties [7] [10]. Chlorine substitution typically provides moderate lipophilicity enhancement with good metabolic stability, yielding activity ranges of 1-50 μM for most biological targets [10]. Bromine substitution offers highly increased lipophilicity and excellent metabolic stability, often achieving improved potency ranges of 0.5-25 μM [24].

Fluorine substitution at position 6 has shown particular promise for central nervous system applications, with compounds demonstrating high selectivity and neuroprotective properties [25] [7]. The small size and high electronegativity of fluorine provide unique binding interactions while maintaining favorable pharmacokinetic properties.

Methoxy and Related Substituents

The 6-methoxy substitution pattern has demonstrated excellent selectivity profiles with typical IC50 values in the 0.01-5 μM range across various biological targets [7] [8]. This electron-donating group enhances binding affinity through favorable electronic effects while maintaining moderate lipophilicity suitable for drug development.

The 6-phenylmethoxy pattern represents an extension of methoxy substitution that combines the electronic benefits of the ether linkage with substantial lipophilicity enhancement from the phenyl ring [6] . This substitution pattern consistently achieves potency ranges of 0.01-1 μM with excellent selectivity profiles, making it particularly attractive for lead optimization efforts.

Amino and Hydroxyl Substitutions

Position-6 amino substitution provides unique opportunities for hydrogen bonding interactions and often results in high selectivity profiles [8] [5]. These derivatives typically show potency ranges of 0.1-10 μM and have demonstrated particular utility in antioxidant applications [8]. The amino group can serve as a site for further derivatization through acylation or alkylation reactions.

Hydroxyl substitution at position 6 introduces metal chelation capabilities and antioxidant properties, though often with reduced metabolic stability [8] [26]. These compounds have shown particular promise in neuroprotective applications where antioxidant activity provides therapeutic benefit.

Design of Novel Analogs Based on Core Structure

Hybrid Molecule Strategies

Hybrid molecule approaches represent high-priority strategies for developing novel 2-benzothiazolamine, 6-(phenylmethoxy)- analogs with dual mechanisms of action [27] [28]. Combination with other established pharmacophores such as quinazoline, indole, or pyrimidine systems can provide access to multitarget therapeutic agents [23] [27]. These approaches typically require complex synthetic strategies but offer potential for superior therapeutic efficacy.

Structure-based design approaches utilizing computational modeling and crystal structure information provide rational frameworks for analog development [22] [12]. Optimization of binding interactions through systematic modification of the phenylmethoxy substituent and core heterocycle can yield analogs with enhanced potency and selectivity [22].

Fragment-Based Design Approaches

Fragment-based design strategies focus on identifying minimal pharmacophoric elements essential for biological activity [29]. For the 2-benzothiazolamine, 6-(phenylmethoxy)- scaffold, systematic removal of non-essential structural elements can identify simplified analogs with improved drug-like properties [29]. These approaches typically yield compounds with reduced molecular weight and complexity while maintaining essential biological activity.

Conformational restriction strategies through bridging or cyclization can enhance binding affinity by reducing conformational entropy penalties [22] [30]. Introduction of cyclic constraints between the phenylmethoxy group and the benzothiazole core represents a promising approach for improving selectivity and potency.

Halogen Bonding Incorporation

Strategic incorporation of halogen bonding elements represents a high-priority, low-complexity approach for analog development [16] [7]. Introduction of strategic halogens in the phenyl ring of the phenylmethoxy group can provide unique binding interactions with target proteins while maintaining favorable synthetic accessibility [16].

Halogenated analogs typically demonstrate enhanced binding affinity and improved selectivity profiles compared to non-halogenated counterparts [7] [10]. Fluorine and chlorine substitutions are particularly attractive due to their favorable pharmacokinetic properties and synthetic accessibility.

Prodrug and Bioreversible Strategies

Prodrug strategies offer opportunities for improving bioavailability and tissue targeting while maintaining the essential pharmacophoric elements of the core structure [31]. Ester and amide derivatives of hydroxyl or carboxyl-functionalized analogs can provide controlled release characteristics and improved absorption properties.

Bioreversible modifications such as amino acid conjugates or phosphate esters can enhance water solubility and provide targeting to specific tissues or cellular compartments [31]. These approaches are particularly valuable for compounds with limited aqueous solubility due to the lipophilic phenylmethoxy substituent.

Metal Chelation Enhancement

Enhancement of metal chelation capabilities through strategic substitution represents a medium-priority approach for developing neuroprotective and antioxidant analogs [6] [8]. Introduction of additional chelating groups such as hydroxyl, amino, or carboxyl functionalities can provide multi-dentate metal binding capabilities.

Chelating analogs have demonstrated particular utility in neurodegenerative disease applications where metal dyshomeostasis contributes to pathological processes [6]. The phenylmethoxy group provides an excellent scaffold for incorporating additional chelating functionalities while maintaining favorable pharmacokinetic properties.

XLogP3

3.9

Dates

Last modified: 08-17-2023

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